Methyl 2-(2-fluoroethyl)pyrrolidine-2-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(2-fluoroethyl)pyrrolidine-2-carboxylate;hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a fluorinated ethyl group, and a carboxylate moiety.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 2-(2-fluoroethyl)pyrrolidine with methyl chloroformate in the presence of a base such as triethylamine.
The reaction is typically carried out in an organic solvent like dichloromethane at a temperature range of 0°C to room temperature.
Industrial Production Methods:
On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the fluorinated ethyl group.
Substitution: Substitution reactions at the pyrrolidine ring or the carboxylate group can lead to various derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or potassium permanganate.
Reduction reactions might involve lithium aluminum hydride or sodium borohydride.
Substitution reactions can be facilitated by nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation products may include carboxylic acids or ketones.
Reduction products could be alcohols or amines.
Substitution products might involve various functionalized pyrrolidines or carboxylates.
Chemistry:
The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
It may serve as a precursor for the synthesis of pharmaceuticals or agrochemicals.
Biology:
The compound could be used in the development of new bioactive molecules.
Medicine:
The compound may have therapeutic potential, either as a drug itself or as a lead compound for drug development.
Research into its pharmacokinetics and pharmacodynamics could reveal its suitability for treating various diseases.
Industry:
The compound could be used in the production of specialty chemicals or materials.
Its unique properties may make it valuable in the manufacturing of advanced materials or coatings.
Molecular Targets and Pathways:
The exact mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body.
The fluorinated ethyl group could enhance the compound's binding affinity to biological targets.
Pathways Involved:
Potential pathways could include metabolic pathways in the case of pharmaceutical applications or catalytic pathways in chemical synthesis.
Comparison with Similar Compounds
Methyl 2-(2-fluoroethyl)pyrrolidine-2-carboxylate: This compound is structurally similar but lacks the hydrochloride moiety.
Methyl 2-(2-chloroethyl)pyrrolidine-2-carboxylate: This compound has a chloroethyl group instead of a fluoroethyl group.
Methyl 2-(2-methoxyethyl)pyrrolidine-2-carboxylate: This compound features a methoxyethyl group.
Uniqueness:
The presence of the fluorinated ethyl group in Methyl 2-(2-fluoroethyl)pyrrolidine-2-carboxylate;hydrochloride imparts unique chemical and physical properties compared to its analogs.
The fluorine atom can significantly affect the compound's reactivity and stability.
This compound , its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-(2-fluoroethyl)pyrrolidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2.ClH/c1-12-7(11)8(4-5-9)3-2-6-10-8;/h10H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMRSXZJHGYJMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCN1)CCF.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.